molecular formula C16H18N2O2 B3756021 N-(2-butoxyphenyl)pyridine-3-carboxamide

N-(2-butoxyphenyl)pyridine-3-carboxamide

Cat. No.: B3756021
M. Wt: 270.33 g/mol
InChI Key: UWAUACXNLBCLAX-UHFFFAOYSA-N
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Description

N-(2-Butoxyphenyl)pyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine ring and a 2-butoxyphenyl group, making it a compound of significant interest in medicinal chemistry and materials science research. This molecular structure is characterized by an electron-donating butoxy chain attached to a phenyl ring, which is connected via an amide linkage to a pyridine-3-carboxamide moiety—a structural feature present in various biologically active compounds and functional materials. Researchers utilize this compound primarily as a key intermediate in the development of potential therapeutic agents, particularly given that structurally related pyridinecarboxamide compounds have demonstrated activity in biological systems . The presence of both hydrogen bond acceptor (amide carbonyl and pyridine nitrogen) and donor (amide NH) groups enables this compound to participate in specific molecular recognition events, while the butoxyphenyl moiety contributes enhanced lipophilicity, potentially influencing membrane permeability in biological studies. The compound's molecular architecture suggests potential application as a building block for more complex molecular architectures, including coordination polymers or supramolecular assemblies, as similar pyridyl-carboxamide compounds have been shown to act as bridging ligands in metal-organic frameworks (MOFs) . In pharmaceutical research, analogs of this chemical class have been investigated as core structures in various inhibitor development programs . This product is provided as a high-purity solid material characterized by comprehensive analytical methods. It is intended for research purposes only in laboratory settings, specifically for use by qualified professional researchers. This compound is NOT intended for diagnostic, therapeutic, or human use of any kind, and appropriate safety precautions including personal protective equipment should always be used when handling this chemical compound.

Properties

IUPAC Name

N-(2-butoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-3-11-20-15-9-5-4-8-14(15)18-16(19)13-7-6-10-17-12-13/h4-10,12H,2-3,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAUACXNLBCLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2-butoxyaniline with pyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-butoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-3-Carboxamide Derivatives

Compound Name Substituents/Additional Moieties Molecular Weight (g/mol) Reported Biological Activities Key Structural Features
This compound 2-Butoxyphenyl Not reported Inferred: Antimicrobial, enzyme inhibition Alkoxy group for enhanced lipophilicity
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 4-Chlorophenyl, thiazolidinone ring ~340 Antiviral Thiazolidinone ring; H-bonding, π-π stacking
N-[2-(2-Methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide 2-Methylphenyl, coumarin core CAS: 923211-06-7 Pharmacological (coumarin-based) Coumarin moiety for fluorescence/bioactivity
N-(tert-butyl)-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide tert-Butyl, chromeno-pyridine 344.8 Antimicrobial, antitumor Fused chromeno-pyridine core
N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Chloro-methylphenyl, oxazolo-pyridine Not reported Inferred: Enzyme inhibition Oxazolo ring for rigidity and binding
N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide Methoxy, trifluoromethyl Not reported Enhanced pharmacokinetics Electron-withdrawing CF₃ group
N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide Fluorophenyl ethynyl, cyclobutyl Not reported Neurological receptor modulation Ethynyl spacer for receptor targeting

Key Structural Variations and Their Impacts

Substituents on the Aromatic Ring :

  • Alkoxy Groups (e.g., butoxy, methoxy) : The 2-butoxy group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to the methoxy group in . However, the trifluoromethyl group in improves metabolic stability via electron-withdrawing effects.
  • Halogenated Substituents (e.g., chloro) : Chlorine in and enhances binding to hydrophobic enzyme pockets, contributing to antiviral and antitumor activities.

Additional Ring Systems: Thiazolidinone (): This five-membered ring introduces conformational rigidity and hydrogen-bonding capacity, critical for antiviral activity. Coumarin (): The coumarin core enables fluorescence properties and interactions with DNA topoisomerases, common in anticancer agents. Oxazolo-Pyridine (): The fused oxazolo ring enhances planarity, favoring intercalation with DNA or enzyme active sites.

Functional Group Modifications :

  • Ethynyl Spacers () : The ethynyl group in allows extended conjugation, facilitating interactions with neurological receptors like metabotropic glutamate receptors.

Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., oxane methoxy in ) exhibit moderate water solubility, whereas alkoxy or halogenated derivatives (e.g., ) are more lipid-soluble.
  • Stability : Electron-withdrawing groups (e.g., CF₃ in ) reduce metabolic degradation, extending half-life compared to alkyl-substituted analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-butoxyphenyl)pyridine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For pyridine-carboxamide derivatives, a common approach includes coupling pyridine-3-carboxylic acid derivatives with substituted anilines using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions. Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 amine:acid) critically impact yield . Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product.

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., butoxyphenyl vs. pyridine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₆H₁₈N₂O₂).
  • X-ray Crystallography : Resolves 3D conformation using programs like SHELXL for refinement .
  • Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .

Q. What are the solubility and stability profiles of This compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the amide and ether groups. Poor in water (<0.1 mg/mL) .
  • Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at −20°C in inert atmospheres to prevent oxidation of the butoxy chain .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., enzymes or GPCRs). For pyridine-carboxamides, prioritize hydrophobic pockets and hydrogen-bonding residues .
  • ADME Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., logP ~3.5, moderate blood-brain barrier permeability) .
  • Case Study : Analogous compounds (e.g., N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide) show mGlu5 receptor modulation, suggesting similar workflows for target validation .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridine-carboxamides?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a standardized assay (e.g., IC₅₀ in enzyme inhibition). For example, replacing the butoxy group with a fluorophenyl moiety may enhance receptor affinity .
  • Orthogonal Assays : Validate conflicting data via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional activity .

Q. What experimental strategies optimize crystallographic refinement for this compound?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : SHELXL’s restraints improve thermal parameters for flexible butoxyphenyl groups. ORTEP-3 visualizes disorder in the pyridine ring .
  • Validation : Check R-factors (R₁ <5%) and electron density maps (Fo-Fc <0.3 eÅ⁻³) to confirm absence of twinning or pseudosymmetry .

Q. What are the mechanistic implications of its metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Pyridine rings often undergo CYP3A4-mediated oxidation .
  • Stability Screening : Monitor half-life (t₁/₂) in plasma at 37°C. Carboxamides with bulky substituents (e.g., butoxyphenyl) typically resist hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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